2-Naphthalenecarbonyl chloride, 5-[[[3-(fluorosulfonyl)phenyl]sulfonyl]amino]-1-hydroxy-
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Overview
Description
2-Naphthalenecarbonyl chloride, 5-[[[3-(fluorosulfonyl)phenyl]sulfonyl]amino]-1-hydroxy- is a complex organic compound that features a naphthalene core substituted with a carbonyl chloride group and a fluorosulfonyl phenyl sulfonyl amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarbonyl chloride, 5-[[[3-(fluorosulfonyl)phenyl]sulfonyl]amino]-1-hydroxy- typically involves multiple stepsThis method is efficient and concise, providing a straightforward route to the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. The use of continuous flow reactors and other advanced techniques may be employed to enhance yield and purity while ensuring safety and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-Naphthalenecarbonyl chloride, 5-[[[3-(fluorosulfonyl)phenyl]sulfonyl]amino]-1-hydroxy- undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The naphthalene core can participate in electrophilic aromatic substitution reactions, where an electrophile replaces a hydrogen atom on the aromatic ring.
Nucleophilic Substitution: The carbonyl chloride group can undergo nucleophilic substitution reactions, where a nucleophile replaces the chloride atom.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include bromine or chlorine in the presence of a Lewis acid catalyst such as aluminum chloride.
Nucleophilic Substitution: Reagents such as amines or alcohols can be used under basic conditions to replace the chloride atom.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution with bromine would yield a brominated naphthalene derivative, while nucleophilic substitution with an amine would produce an amide.
Scientific Research Applications
2-Naphthalenecarbonyl chloride, 5-[[[3-(fluorosulfonyl)phenyl]sulfonyl]amino]-1-hydroxy- has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing inhibitors or other bioactive molecules.
Chemical Biology: It can be used in the study of biological systems, particularly in understanding enzyme interactions and protein modifications.
Mechanism of Action
The mechanism of action of 2-Naphthalenecarbonyl chloride, 5-[[[3-(fluorosulfonyl)phenyl]sulfonyl]amino]-1-hydroxy- involves its interaction with specific molecular targets. The fluorosulfonyl group is known to form strong covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or modification of protein function . The naphthalene core may also participate in π-π interactions with aromatic residues in proteins, further influencing its biological activity.
Comparison with Similar Compounds
Similar Compounds
2-Naphthoyl chloride: Similar in structure but lacks the fluorosulfonyl phenyl sulfonyl amino group.
Sulfonyl Fluorides: Compounds containing the sulfonyl fluoride group, which are widely used in organic synthesis and medicinal chemistry.
Uniqueness
The uniqueness of 2-Naphthalenecarbonyl chloride, 5-[[[3-(fluorosulfonyl)phenyl]sulfonyl]amino]-1-hydroxy- lies in its combination of functional groups, which confer distinct reactivity and potential applications. The presence of both the naphthalene core and the fluorosulfonyl group makes it a versatile compound for various chemical and biological studies.
Properties
CAS No. |
71173-79-0 |
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Molecular Formula |
C17H11ClFNO6S2 |
Molecular Weight |
443.9 g/mol |
IUPAC Name |
5-[(3-fluorosulfonylphenyl)sulfonylamino]-1-hydroxynaphthalene-2-carbonyl chloride |
InChI |
InChI=1S/C17H11ClFNO6S2/c18-17(22)14-8-7-12-13(16(14)21)5-2-6-15(12)20-28(25,26)11-4-1-3-10(9-11)27(19,23)24/h1-9,20-21H |
InChI Key |
CMXGBVKIUVFXRA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)F)S(=O)(=O)NC2=CC=CC3=C2C=CC(=C3O)C(=O)Cl |
Origin of Product |
United States |
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